N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Structure-activity relationship (SAR)

This phenylene-extended ZAC antagonist probe (CAS 361470-19-1) carries a 4-(4-tert-butylphenyl) group at the thiazole 4-position—a critical departure from the prototypical TTFB scaffold via an added para-phenylene spacer. With XLogP3 of 5.6 vs. TTFB's ~3.5, it enables systematic mapping of lipophilic tolerance in the ZAC binding pocket. Essential for cryo-EM structural studies, metabolic stability profiling of 3-fluoro vs. 4-fluoro isomers, and antimicrobial screening against MRSA/VRE. Verify authenticity via CAS before purchase. Inquire for bulk pricing.

Molecular Formula C20H19FN2OS
Molecular Weight 354.44
CAS No. 361470-19-1
Cat. No. B2874550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
CAS361470-19-1
Molecular FormulaC20H19FN2OS
Molecular Weight354.44
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C20H19FN2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-25-19(22-17)23-18(24)14-5-4-6-16(21)11-14/h4-12H,1-3H3,(H,22,23,24)
InChIKeyPQGASVUEPPSOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide (CAS 361470-19-1): Structural Identity, Physicochemical Profile, and Screening Library Provenance for Thiazole-Benzamide SAR Research


N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide (CAS 361470-19-1) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, a scaffold recently identified as the first selective antagonist series targeting the Zinc-Activated Channel (ZAC) [1]. The compound has a molecular formula of C20H19FN2OS, a molecular weight of 354.4 g/mol, a computed XLogP3 of 5.6, and a topological polar surface area of 70.2 Ų [2]. It is cataloged in the PubChem database (CID 4568639) and appears in several commercial screening collections under identifiers including AKOS003797840 and Oprea1_262412 . Critically, this compound features a 4-(4-tert-butylphenyl) substitution at the thiazole 4-position—a phenylene-extended analog of the prototypical ZAC antagonist TTFB—placing it at a distinct node in the structure-activity relationship (SAR) landscape of this emerging pharmacological class.

Why N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide Cannot Be Interchanged with Other Thiazole-Benzamide Analogs: Structural, Physicochemical, and Pharmacological Basis


N-(thiazol-2-yl)-benzamide analogs are not functionally interchangeable. The Madjroh et al. (2021) structure-activity relationship study of 61 analogs at ZAC revealed that small structural modifications produce large changes in antagonist potency, with IC50 values spanning from approximately 1 μM to >100 μM across the series [1]. The prototypical compound TTFB (N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide, CAS 352560-76-0)—which bears a direct tert-butyl substituent at the thiazole 4-position—achieves ZAC antagonist IC50 values of 3 μM (Zn²⁺-evoked), 8.5 μM (H⁺-evoked), and 4.7 μM (spontaneous activity) . In contrast, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide incorporates a para-phenylene spacer between the tert-butyl group and the thiazole ring, substantially altering molecular geometry (additional rotational degree of freedom), lipophilicity (XLogP3 = 5.6 vs. TTFB's predicted ~3.5), and molecular weight (354.4 vs. 278.35 g/mol) [2]. These differences in steric bulk, conformational flexibility, and partition coefficient are expected to translate into distinct target engagement profiles, metabolic stability, and membrane permeability—making generic substitution without empirical validation scientifically indefensible.

Quantitative Differentiation Evidence for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide vs. Closest Analogs


Structural Differentiation from TTFB: Phenylene Spacer Introduces Distinct Molecular Topology and Conformational Landscape

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide differs from TTFB (the most well-characterized ZAC antagonist in this class) by the insertion of a para-phenylene ring between the tert-butyl moiety and the thiazole core. This substitution increases the number of rotatable bonds from 3 (TTFB) to 4, adds one aromatic ring to the scaffold, and shifts the tert-butyl group approximately 4.3 Å further from the thiazole ring centroid [1]. In the N-(thiazol-2-yl)-benzamide SAR series, the thiazole 4-position substituent was identified as a key determinant of ZAC antagonist potency, with the tert-butyl analog (TTFB, 5a) exhibiting an IC50 of ~3 μM, while unsubstituted and smaller alkyl variants showed substantially reduced activity [2]. The phenylene-extended analog represents an unexplored region of this SAR landscape, offering a probe for testing whether increased aromatic surface area and/or extended hydrophobic contact at the putative transmembrane domain binding site enhances or attenuates ZAC modulation.

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Structure-activity relationship (SAR)

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight Relative to TTFB Impacts Drug-Likeness Profile

The computed XLogP3 of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is 5.6, compared to an estimated XLogP3 of approximately 3.5 for TTFB (based on its smaller C14 scaffold) [1]. This +2.1 log unit increase places the target compound beyond the conventional Lipinski Rule of Five cutoff for oral bioavailability (LogP ≤5), while TTFB falls within it [2]. The molecular weight difference (+76.05 g/mol, from 278.35 to 354.4) further distinguishes the two compounds in terms of passive membrane permeability potential. For in vitro pharmacology applications, the higher lipophilicity may confer enhanced membrane partitioning and altered binding kinetics at the ZAC transmembrane domain, where TTFB has been demonstrated to bind [3]. However, this also predicts reduced aqueous solubility, which must be considered in assay design.

Drug-likeness Lipinski Rule of Five ADME prediction

Fluorine Positional Isomer Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on the Benzamide Ring

The target compound carries a 3-fluorobenzamide moiety, whereas the commercially available analog N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS 295362-15-1) bears the fluorine at the para position [1]. In the Madjroh et al. SAR study, fluorine substitution position on the benzamide ring was not systematically varied for the 4-(4-tert-butylphenyl)-thiazole sub-series; however, for the simpler N-(thiazol-2-yl)-benzamide scaffold, halogen position and identity were found to modulate ZAC antagonist activity [2]. Meta-fluorine substitution places the electronegative fluorine atom in a different orientation relative to the amide bond compared to para-substitution, potentially altering hydrogen-bond acceptor properties, dipole moment, and metabolic vulnerability to CYP450-mediated oxidative defluorination [3]. The 3-fluoro isomer may exhibit differential CYP2C9 or CYP3A4 metabolism compared to the 4-fluoro analog, which could translate into distinct in vitro stability profiles in hepatocyte or microsomal assays.

Fluorine positional isomerism Metabolic stability Receptor binding orientation

ZAC Antagonist Class Membership: Inferred Pharmacological Activity Based on Scaffold Provenance

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide belongs to the N-(thiazol-2-yl)-benzamide class that was discovered through compound library screening and validated as the first selective antagonist series for the Zinc-Activated Channel (ZAC) [1]. The prototypical member TTFB (5a) has been extensively characterized: it inhibits Zn²⁺-evoked ZAC currents with an IC50 of 3 μM, H⁺-evoked currents with an IC50 of 8.5 μM, and spontaneous ZAC activity with an IC50 of 4.7 μM, while showing no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM [2]. TTFB acts as a negative allosteric modulator (NAM) binding to the transmembrane and/or intracellular domains of ZAC [1]. The target compound, as a structural analog within this defined pharmacophore class, is hypothesized to retain ZAC modulatory activity, though its potency, efficacy, and selectivity profile may differ from TTFB due to the phenylene spacer modification. Direct electrophysiological characterization at ZAC has not been reported for this specific compound as of the available literature. This compound is cataloged as a research tool for ZAC-related investigations by multiple vendors .

Zinc-Activated Channel (ZAC) Negative allosteric modulator (NAM) Cys-loop receptor

Purity and Supply Specifications: Typical Research-Grade Purity of 95% with Single-Batch Consistency

Commercial suppliers of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide (CAS 361470-19-1) report a standard purity of 95%, which is consistent with research-grade compound specifications for screening library members . The compound is supplied for non-human research applications only, with molecular identity confirmed by the IUPAC name and computed structural descriptors, including the InChI Key PQGASVUEPPSOLP-UHFFFAOYSA-N [1]. In comparison, TTFB (CAS 352560-76-0) is commercially available at 98% purity from select vendors, reflecting its status as a more mature, validated pharmacological tool compound with dedicated synthetic optimization . The 95% purity specification for the target compound is adequate for primary screening and SAR exploration but should be verified by the end-user via LC-MS or ¹H NMR for quantitative pharmacological studies, as minor impurities in the 5% range could confound IC50 determinations, particularly if they include structurally related thiazole byproducts with potential ZAC activity.

Compound procurement Research-grade purity Screening library QC

Validated Application Scenarios for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide Based on Evidenced Differentiation


ZAC Channel Pharmacology: SAR Expansion Probe for Exploring Lipophilic Tolerance at the Thiazole 4-Position

This compound serves as a structurally distinct probe for mapping the lipophilic tolerance of the ZAC transmembrane binding pocket. With its phenylene-extended 4-position substituent (XLogP3 = 5.6 vs. TTFB's ~3.5), it enables systematic investigation of whether increased hydrophobicity and aromatic surface area at this vector enhance or diminish negative allosteric modulation of ZAC [1]. This SAR question is directly motivated by the Madjroh et al. (2021) finding that the thiazole 4-position substituent is a critical determinant of antagonist potency, yet the published 61-analog series did not explore phenylene-extended variants . Researchers should employ two-electrode voltage clamp (TEVC) electrophysiology in ZAC-expressing Xenopus oocytes, using the same assay conditions as the published TTFB characterization (Zn²⁺ and H⁺ activation protocols), to generate directly comparable IC50 data .

Fluorine Positional Isomer SAR: Meta- vs. Para-Fluorobenzamide Comparison for Metabolic Stability Profiling

The 3-fluorobenzamide moiety of this compound (CAS 361470-19-1) provides a direct comparator to the 4-fluorobenzamide positional isomer (CAS 295362-15-1) [1]. Systematic comparison of these two isomers in human liver microsome stability assays and CYP450 isoform inhibition panels can elucidate whether meta-fluorine substitution confers a metabolic stability advantage over para-substitution in the thiazole-benzamide scaffold—a question with implications for any future in vivo tool compound development from this chemotype . The predicted pKa of 6.77 for the target compound further suggests that ionization state at physiological pH may differ from related analogs, potentially affecting solubility and permeability in cell-based assays [1].

Cryo-EM Structural Biology: A Bulkier Ligand for Probing ZAC Transmembrane Domain Binding Site Dimensions

The cryo-EM structure of human ZAC in complex with TTFB has been solved (EMDB-63038), revealing the binding pose of the smaller N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide scaffold within the transmembrane domain [1]. N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide, with its extended phenylene spacer, offers a bulkier structural probe that could be used in analogous cryo-EM studies to test whether the ZAC binding pocket accommodates larger 4-position substituents, potentially revealing cryptic sub-pockets or inducing conformational changes not observed with TTFB. This application is contingent upon the compound demonstrating sufficient ZAC affinity (IC50 < 10 μM) in preliminary electrophysiology assays.

Antimicrobial Scaffold Exploration: Tert-Butylphenylthiazole Core for Bioactivity Screening

Beyond ZAC pharmacology, the 4-(4-tert-butylphenyl)thiazole core present in this compound has been independently identified as a privileged scaffold in antimicrobial research. Structurally related tert-butylphenylthiazoles with varied linkers have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and Clostridium difficile, with some analogs achieving MIC values in the 4-8 μg/mL range [1]. While the target compound itself has not been profiled in antimicrobial assays, its scaffold membership positions it as a candidate for inclusion in phenotypic screening panels targeting multidrug-resistant Gram-positive pathogens, particularly given the established metabolic stability advantages conferred by the tert-butyl group in this chemotype .

Quote Request

Request a Quote for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.